Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-

Description

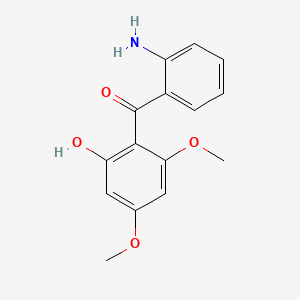

Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)- is a diaryl ketone characterized by a central carbonyl group flanked by two aromatic rings. The 2-aminophenyl group introduces an electron-donating amino (-NH₂) substituent, while the 2-hydroxy-4,6-dimethoxyphenyl group contributes hydroxyl (-OH) and methoxy (-OCH₃) functionalities.

Properties

IUPAC Name |

(2-aminophenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-9-7-12(17)14(13(8-9)20-2)15(18)10-5-3-4-6-11(10)16/h3-8,17H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWSXWPCYARAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486390 | |

| Record name | Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61736-72-9 | |

| Record name | Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, typically involves the reaction of 2-aminophenol with 2-hydroxy-4,6-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanone linkage. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The methanone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The mechanism by which Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)- exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. In medicinal applications, it may interact with specific enzymes or receptors to exert anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Inferred as C₁₅H₁₅NO₄ (based on substituent analysis).

- Functional Groups: Amino (-NH₂), hydroxyl (-OH), methoxy (-OCH₃), and ketone (C=O).

- Potential Applications: Likely interacts with biological targets via hydrogen bonding (hydroxyl/amino) and π-π stacking (aromatic rings).

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2-hydroxy-4,6-dimethoxyphenyl moiety but differ in the opposing aryl group and backbone structure.

Physicochemical Properties

- Solubility: The amino group in the target compound increases water solubility in acidic media (via protonation), whereas methoxy and nitro groups enhance lipophilicity .

Biological Activity

Overview

Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, is an organic compound characterized by its unique structure, which incorporates both amino and hydroxy functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C₁₅H₁₅NO₄

- CAS Number: 61736-72-9

The compound is synthesized through the reaction of 2-aminophenol with 2-hydroxy-4,6-dimethoxybenzaldehyde, typically using a Lewis acid catalyst in solvents like ethanol or methanol under reflux conditions.

Antioxidant Activity

Methanone exhibits significant antioxidant properties. Its mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that Methanone may possess anti-inflammatory properties. It interacts with specific enzymes and receptors involved in inflammatory pathways, potentially reducing inflammation in various tissues. This makes it a candidate for further exploration in therapeutic applications targeting inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that Methanone can inhibit cancer cell proliferation. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been observed, making it a subject of interest for developing new anticancer agents. Its structural similarity to known anticancer compounds enhances its potential effectiveness .

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that Methanone significantly scavenged free radicals in vitro, showing a dose-dependent response. The compound's efficacy was comparable to established antioxidants such as vitamin C.

- Anti-inflammatory Research : In a model of acute inflammation, Methanone administration resulted in a marked reduction of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : In vitro assays revealed that Methanone inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC₅₀ values were found to be in the sub-micromolar range, suggesting potent activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzophenone, 2,2’-dihydroxy-4,4’-dimethoxy- | Lacks amino group | Moderate antioxidant |

| Acetophenone, 2’,6’-dihydroxy-4’-methoxy- | Different functional groups | Lower anticancer activity |

Methanone's distinct combination of functional groups (amino and hydroxy) contributes to its unique reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)methanone?

- Answer: The compound can be synthesized via Claisen-Schmidt condensation, a method used for analogous chalcone derivatives. For example, refluxing ketones and aldehydes in basic conditions (e.g., K₂CO₃ in acetone) facilitates enolate formation and subsequent nucleophilic attack . Specific protocols may require optimization of reaction time, temperature, and protecting groups to manage competing side reactions (e.g., over-methylation or oxidation of phenolic groups).

Q. How is the structural identity of this compound confirmed in academic research?

- Answer: Structural validation typically involves a combination of spectroscopic techniques:

- 1H/13C NMR: Aromatic proton signals in the δ 6.0–7.5 ppm range and methoxy groups at δ ~3.8–4.0 ppm are characteristic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak matching C₁₅H₁₅NO₄) .

- FT-IR: Stretching vibrations for ketone (C=O, ~1650–1700 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) groups provide functional group evidence .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

- Answer: Crystallization difficulties often arise due to the compound’s polar functional groups (e.g., amine and hydroxyl), which may form hydrogen-bonded networks instead of well-ordered crystals. Strategies include solvent screening (e.g., DMSO/water mixtures) and slow evaporation. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, but disordered methoxy or amine groups require careful treatment to avoid overfitting .

Advanced Research Questions

Q. How can researchers reconcile conflicting NMR data reported for derivatives of (2-hydroxy-4,6-dimethoxyphenyl)methanone?

- Answer: Discrepancies in chemical shifts (e.g., δ variations of ±0.2 ppm) may stem from solvent effects (DMSO vs. CDCl₃), pH-dependent tautomerism, or impurities. Cross-validation using 2D NMR (COSY, HSQC) and spiking with authentic standards (e.g., phloroacetophenone derivatives) can resolve ambiguities . For example, reports xanthoxylin (a related compound) with a ketone proton at δ 6.20 ppm in DMSO-d₆, while notes solvent-induced shifts in acetone.

Q. What computational approaches are recommended for predicting the bioactivity of this compound?

- Answer: Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking studies (using AutoDock Vina or Schrödinger Suite) may predict interactions with biological targets (e.g., enzymes with phenolic-binding pockets). Validation against experimental IC₅₀ values or kinetic data is critical to assess predictive accuracy .

Q. How should researchers address discrepancies in melting points reported for structurally similar methanones?

- Answer: Variations in melting points (e.g., 138–140°C in vs. 145°C in other studies) may arise from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can distinguish between true melting points and decomposition events. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) may yield distinct polymorphs .

Q. What strategies optimize the regioselective functionalization of the 2-aminophenyl moiety?

- Answer: Protecting the amine group (e.g., as a tert-butoxycarbonyl (Boc) derivative) prior to electrophilic substitution prevents unwanted side reactions. Directed ortho-metalation (using LDA or s-BuLi) enables selective halogenation or alkylation at the para position relative to the amine .

Methodological Considerations for Data Interpretation

-

Contradiction Analysis in Spectral Data:

-

Crystallography Refinement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.